3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride
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Overview
Description
3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring, which is known for its significant ring strain and unique reactivity . This compound is often used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethylamine with formaldehyde and subsequent cyclization to form the azetidine ring . The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
Chemistry: 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of pharmaceuticals and agrochemicals .
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with active sites, inhibiting or modulating the function of the target molecule . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound without the cyclobutyl and methoxymethyl groups.
Cyclobutylamine: Contains the cyclobutyl group but lacks the azetidine ring.
Methoxymethylamine: Contains the methoxymethyl group but lacks the azetidine ring.
Uniqueness: 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is unique due to the combination of the cyclobutyl and methoxymethyl groups attached to the azetidine ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-cyclobutyl-3-(methoxymethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXANXBLMDKULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2CCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-83-9 |
Source
|
Record name | 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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